molecular formula C27H27NO B590280 (1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone CAS No. 914458-20-1

(1-hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B590280
CAS RN: 914458-20-1
M. Wt: 381.5 g/mol
InChI Key: FRMYAMAGHYHNKF-UHFFFAOYSA-N
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Description

JWH-147 is an analgesic drug used in scientific research. It acts as a cannabinoid agonist at both the CB1 and CB2 receptors. The compound was named after the renowned professor of organic chemistry, John W. Huffman .

Scientific Research Applications

JWH-147 finds applications in several scientific fields:

    Chemistry: Researchers study its interactions with cannabinoid receptors to understand their binding mechanisms.

    Biology: Investigations explore its impact on cellular processes and signaling pathways.

    Medicine: Although not approved for medical use, JWH-147’s analgesic properties make it relevant for pain management research.

    Industry: Its potential as a therapeutic agent drives interest in drug development.

Mechanism of Action

The compound exerts its effects by binding to both CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in pain modulation, immune response, and other physiological processes. JWH-147’s molecular targets and pathways are still under investigation.

Preparation Methods

The synthetic routes for JWH-147 have not been widely documented. it is known to have a high affinity for both the central CB1 receptor (Ki = 11 nM) and the peripheral CB2 receptor (Ki = 7.1 nM) . Industrial production methods are not well-established, as JWH-147 is primarily used for research purposes.

Chemical Reactions Analysis

JWH-147 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Unfortunately, specific reagents and conditions for these reactions remain scarce in the literature. Major products formed from these reactions are also not extensively studied.

Comparison with Similar Compounds

JWH-147 stands out due to its dual CB1 and CB2 receptor affinity. Similar compounds include other synthetic cannabinoids like JWH-030 and JWH-307.

properties

IUPAC Name

(1-hexyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO/c1-2-3-4-10-18-28-20-23(19-26(28)22-13-6-5-7-14-22)27(29)25-17-11-15-21-12-8-9-16-24(21)25/h5-9,11-17,19-20H,2-4,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMYAMAGHYHNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658823
Record name (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914458-20-1
Record name 1-Hexyl-2-phenyl-4-(1-naphthoyl)pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914458-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Hexyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ6N4B8QWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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